Benzofuran-2-yl(pyridin-4-yl)methanamine
Description
Benzofuran-2-yl(pyridin-4-yl)methanamine is a heterocyclic compound featuring a benzofuran moiety linked via a methanamine group to a pyridin-4-yl ring. Benzofuran derivatives are notable for their presence in bioactive molecules and pharmaceuticals due to their aromatic and electronic properties, which enhance interactions with biological targets . While direct pharmacological data for this specific compound is absent in the provided evidence, its structural framework aligns with patented heteroaryl-containing molecules, suggesting applications in therapeutic agent development .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-benzofuran-2-yl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C14H12N2O/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13/h1-9,14H,15H2 |
InChI Key |
UIAQKLCCGOFKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(pyridin-4-yl)methanamine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Formation of Pyridine Ring: The pyridine ring is often synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reaction: The final step involves coupling the benzofuran and pyridine rings via a methanamine group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the methanamine attacks a suitable leaving group on the benzofuran or pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents such as dichloromethane or ethanol.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzofuran-2-yl(pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Inferred from benzofuran’s fused-ring hydrophobicity .
†Calculated based on formula C₁₃H₁₂N₂O.
‡Range based on similar compounds in .
Key Observations:
- Benzofuran vs. Single-Ring Substituents: The benzofuran moiety introduces a fused aromatic system, likely reducing solubility compared to single-ring analogs like 14h or BD12276. This aligns with solubility challenges noted in for fused-ring compounds (e.g., 12d and 12e, which lacked sufficient solubility for 13C NMR) .
- Pyridin-4-yl vs.
- Amino Group Modifications: BD12278 incorporates a pyrrolidine ring, which may increase conformational flexibility and basicity compared to the primary amine in the target compound .
Pharmacological Implications
highlights benzofuran-2-yl as a privileged scaffold in patented therapeutic agents, often targeting receptors or enzymes where planar aromatic systems are critical . In contrast, pyridin-4-yl methanamines like 14h or BD12278 may prioritize solubility and metabolic stability, depending on the application. The absence of a benzyl or methyl group (as in 6f) in the target compound could reduce steric hindrance, favoring interactions with flat binding pockets .
Biological Activity
Benzofuran-2-yl(pyridin-4-yl)methanamine, a heterocyclic compound combining benzofuran and pyridine moieties, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzofuran core linked to a pyridine ring via a methanamine bridge. This unique structure contributes to its potential therapeutic applications. The compound's molecular formula is , and it exists in various forms, including dihydrochloride salts which enhance its solubility and stability in biological assays.
The mechanism of action of this compound involves interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit cancer cell proliferation by binding to certain targets within cellular pathways.
Antimicrobial Activity
Research indicates that Benzofuran derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . The presence of functional groups such as halogens and hydroxyls at specific positions on the benzofuran ring enhances this activity.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzofuran derivative A | E. coli | 15 |
| Benzofuran derivative B | S. aureus | 10 |
| Benzofuran derivative C | C. albicans | 5 |
Anticancer Properties
This compound has shown promise in anticancer research. Various studies have reported its ability to inhibit the proliferation of cancer cells through mechanisms such as topoisomerase inhibition and apoptosis induction. For example, a study highlighted that specific derivatives exhibited IC50 values comparable to established chemotherapeutics like ciprofloxacin against cancer cell lines .
Case Study: Anticancer Activity
In a recent investigation, a series of benzofuran derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The results indicated that modifications at the C–3 position of the benzofuran ring significantly enhanced potency, with some compounds showing up to 10 times greater activity than their unsubstituted counterparts .
Neuroprotective Effects
Emerging research suggests that Benzofuran derivatives may also possess neuroprotective properties. They are being studied for their potential role in treating neurological disorders by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) |
| Anticancer | Inhibits cancer cell proliferation; potential topoisomerase inhibitors |
| Neuroprotective | Modulates neuroinflammation; potential applications in neurological disorders |
| Antioxidant | Exhibits significant antioxidant activity; protects cells from oxidative damage |
Q & A
Basic: What are the common synthetic routes for Benzofuran-2-yl(pyridin-4-yl)methanamine, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step protocols involving benzofuran and pyridine precursors. For example, benzofuran derivatives (e.g., 2-acetylbenzofuran) can undergo condensation with pyridinyl aldehydes or ketones to form methanamine scaffolds . Key intermediates are characterized using:
- 1H/13C NMR : To confirm regioselectivity and substituent positions.
- Mass spectrometry (Exact Mass) : For molecular ion verification (e.g., C13H12N2O has a calculated exact mass of 212.0950) .
- HPLC : To assess purity (>95% for most intermediates) .
Advanced: How does structural modification of the benzofuran-pyridine hybrid influence histone deacetylase (HDAC) inhibition?
Answer:
Benzofuran-pyridine hybrids are designed to mimic HDAC inhibitor pharmacophores. For instance:
- Benzofuran-2-yl groups enhance π-π stacking with hydrophobic enzyme pockets.
- Pyridin-4-yl methanamine acts as a zinc-binding group (ZBG) in HDAC active sites .
Methodological Insight : Activity is validated via enzyme assays (IC50 values) and molecular docking to compare binding poses of analogs (e.g., trifluoromethyl substitutions alter steric hindrance) .
Basic: What analytical techniques are critical for resolving spectral data contradictions in benzofuran-pyridine derivatives?
Answer:
Discrepancies in spectral data (e.g., NMR splitting patterns) arise from tautomerism or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals in aromatic regions .
- X-ray crystallography : For unambiguous confirmation of solid-state structures .
- Comparative analysis with NIST reference data : To validate IR and mass spectra .
Advanced: How are structure-activity relationships (SAR) evaluated for antimicrobial benzofuran-pyridine hybrids?
Answer:
SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3) on the pyridine ring enhances microbial membrane penetration .
- Biological screening : Compounds are tested against Gram-positive/negative bacteria (e.g., MIC values <10 μg/mL indicate potency) .
- Metabolic stability assays : Liver microsomal models assess oxidative degradation of the methanamine group .
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
While specific safety data for this compound is limited, general guidelines for aromatic amines include:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced: How can computational modeling optimize the pharmacokinetic profile of benzofuran-pyridine hybrids?
Answer:
In silico tools predict:
- Lipophilicity (LogP) : Adjusting alkyl chain lengths on the methanamine group to balance solubility and membrane permeability .
- CYP450 interactions : Screening for inhibitory effects using docking simulations (e.g., CYP51/5122A1 binding affinity) .
- ADMET profiles : Tools like SwissADME assess bioavailability and toxicity risks .
Basic: What are the challenges in scaling up benzofuran-pyridine hybrid synthesis, and how are they mitigated?
Answer:
Common challenges include:
- Low yields in condensation steps : Optimized via microwave-assisted synthesis (e.g., 80°C, 30 min) .
- Purification difficulties : Use of flash chromatography with gradient elution (hexane/EtOAc) .
- Byproduct formation : Controlled by stoichiometric monitoring of reagents like hydrazine hydrate .
Advanced: How do contradictory bioactivity results in antimicrobial assays arise, and how are they resolved?
Answer:
Contradictions stem from:
- Strain variability : Standardize testing against ATCC reference strains .
- Concentration gradients : Use checkerboard assays to differentiate bacteriostatic vs. bactericidal effects .
- Synergistic effects : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiating interactions .
Basic: What is the role of the methanamine linker in the compound’s pharmacological activity?
Answer:
The -CH2NH2 group:
- Enhances solubility : Via protonation at physiological pH.
- Facilitates target binding : Acts as a hydrogen bond donor to enzyme active sites (e.g., CYP5122A1) .
- Modulates pharmacokinetics : Short alkyl chains reduce first-pass metabolism compared to bulkier substituents .
Advanced: What strategies validate the selectivity of benzofuran-pyridine hybrids for HDAC isoforms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
